10-(cyclopropylcarbonyl)-3-phenyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-(cyclopropylcarbonyl)-3-phenyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes a cyclopropylcarbonyl group, a phenyl group, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(cyclopropylcarbonyl)-3-phenyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, including the formation of intermediate compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
10-(cyclopropylcarbonyl)-3-phenyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions can be used to replace specific atoms or groups within the compound
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction proceeds efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
10-(cyclopropylcarbonyl)-3-phenyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or neuroprotective properties.
Industry: It may be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 10-(cyclopropylcarbonyl)-3-phenyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dibenzo[b,e][1,4]diazepin derivatives with different substituents. Examples include:
- 10-(cyclopropylcarbonyl)-3-phenyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- This compound .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C32H32N2O5 |
---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
5-(cyclopropanecarbonyl)-9-phenyl-6-(3,4,5-trimethoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C32H32N2O5/c1-37-27-17-22(18-28(38-2)31(27)39-3)30-29-24(15-21(16-26(29)35)19-9-5-4-6-10-19)33-23-11-7-8-12-25(23)34(30)32(36)20-13-14-20/h4-12,17-18,20-21,30,33H,13-16H2,1-3H3 |
InChI Key |
UPNKLMYBXKPODX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2C(=O)C6CC6 |
Origin of Product |
United States |
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